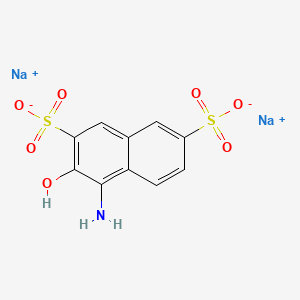
Disodium 4-amino-3-hydroxy-2,7-naphthalenedisulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4-amino-3-hydroxy-2,7-naphthalenedisulfonate is a synthetic organic compound primarily used as a dye intermediate. It is known for its high affinity for cellulose fibers and is commonly used in the textile industry. This compound is also referred to as H Acid disodium salt and has the molecular formula H2NC10H4(OH)(SO3Na)2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-amino-3-hydroxy-2,7-naphthalenedisulfonate typically involves the sulfonation of 4-amino-3-hydroxy-2-naphthoic acid. The reaction is carried out under controlled conditions using sulfuric acid and sodium hydroxide. The resulting product is then neutralized with sodium carbonate to obtain the disodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes. The reaction conditions are optimized to ensure high yield and purity. The process includes steps such as sulfonation, neutralization, and crystallization to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 4-amino-3-hydroxy-2,7-naphthalenedisulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted naphthalene derivatives. These products are often used as intermediates in the synthesis of dyes and pigments .
Wissenschaftliche Forschungsanwendungen
Disodium 4-amino-3-hydroxy-2,7-naphthalenedisulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound is used in staining techniques for microscopy.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: The compound is used in the
Eigenschaften
CAS-Nummer |
42579-07-7 |
|---|---|
Molekularformel |
C10H7NNa2O7S2 |
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
disodium;4-amino-3-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C10H9NO7S2.2Na/c11-9-7-2-1-6(19(13,14)15)3-5(7)4-8(10(9)12)20(16,17)18;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChI-Schlüssel |
WWKQYOVTXCEQDS-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)







![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)

